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molecular formula C8H20Cl2N2O2S B1422382 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride CAS No. 939983-66-1

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride

Cat. No. B1422382
M. Wt: 279.23 g/mol
InChI Key: PJVIZDQFMOUMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705007B2

Procedure details

1-(3-Methanesulfonyl-propyl)-piperazine dihydrochloride was prepared from 1-tert-butyloxycarbonyl-piperazine and methanesulfonic acid 3-methanesulfonyl-propyl ester (prepared according to Baerlocher, F. J. et al. Aust. J. Chem. 1999, 52, 167-172) in an analogous manner as described for the preparation of N-(2-methoxy-1-methyl-ethyl)-2-piperazin-1-yl-acetamide dihydrochloride (example 40).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-methoxy-1-methyl-ethyl)-2-piperazin-1-yl-acetamide dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.[CH3:14][S:15]([CH2:18][CH2:19]COS(C)(=O)=O)(=[O:17])=[O:16].[ClH:26].Cl.COCC(NC(=O)CN1CCNCC1)C>>[ClH:26].[ClH:26].[CH3:14][S:15]([CH2:18][CH2:19][CH2:6][N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)(=[O:17])=[O:16] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)CCCOS(=O)(=O)C
Step Two
Name
N-(2-methoxy-1-methyl-ethyl)-2-piperazin-1-yl-acetamide dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.COCC(C)NC(CN1CCNCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CS(=O)(=O)CCCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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